Ethyl 3-(2-{12,13-dimethyl-8-oxo-2,9-diazatricyclo[8.4.0.0^{3,7}]tetradeca-1(10),2,11,13-tetraen-9-yl}acetamido)benzoate
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Overview
Description
Ethyl 3-(2-{12,13-dimethyl-8-oxo-2,9-diazatricyclo[8400^{3,7}]tetradeca-1(10),2,11,13-tetraen-9-yl}acetamido)benzoate is a complex organic compound with a unique structure that includes multiple rings and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(2-{12,13-dimethyl-8-oxo-2,9-diazatricyclo[8.4.0.0^{3,7}]tetradeca-1(10),2,11,13-tetraen-9-yl}acetamido)benzoate involves multiple steps, including the formation of the tricyclic core and subsequent functionalization. The reaction conditions typically involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(2-{12,13-dimethyl-8-oxo-2,9-diazatricyclo[8.4.0.0^{3,7}]tetradeca-1(10),2,11,13-tetraen-9-yl}acetamido)benzoate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include organic solvents (e.g., dichloromethane, ethanol), acids and bases (e.g., hydrochloric acid, sodium hydroxide), and catalysts (e.g., palladium on carbon, platinum oxide). The reaction conditions, such as temperature, pressure, and reaction time, are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of products, depending on the nature of the substituents involved.
Scientific Research Applications
Ethyl 3-(2-{12,13-dimethyl-8-oxo-2,9-diazatricyclo[8.4.0.0^{3,7}]tetradeca-1(10),2,11,13-tetraen-9-yl}acetamido)benzoate has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: It is investigated for its potential therapeutic applications, including drug development and delivery systems.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Ethyl 3-(2-{12,13-dimethyl-8-oxo-2,9-diazatricyclo[8.4.0.0^{3,7}]tetradeca-1(10),2,11,13-tetraen-9-yl}acetamido)benzoate involves its interaction with specific molecular targets and pathways. These may include enzymes, receptors, and other proteins that play a role in various biological processes. The compound’s effects are mediated through its ability to bind to these targets and modulate their activity, leading to changes in cellular function and signaling pathways.
Comparison with Similar Compounds
Ethyl 3-(2-{12,13-dimethyl-8-oxo-2,9-diazatricyclo[8.4.0.0^{3,7}]tetradeca-1(10),2,11,13-tetraen-9-yl}acetamido)benzoate can be compared with other similar compounds, such as:
This compound analogs: These compounds have similar structures but may differ in the functional groups attached to the core structure, leading to variations in their chemical and biological properties.
Other tricyclic compounds: These compounds share the tricyclic core structure but may have different substituents and functional groups, resulting in different reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties that are not found in other similar compounds.
Properties
IUPAC Name |
ethyl 3-[[2-(7,8-dimethyl-4-oxo-1,2,3,3a-tetrahydrocyclopenta[c][1,5]benzodiazepin-5-yl)acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3O4/c1-4-32-25(31)17-7-5-8-18(13-17)26-23(29)14-28-22-12-16(3)15(2)11-21(22)27-20-10-6-9-19(20)24(28)30/h5,7-8,11-13,19H,4,6,9-10,14H2,1-3H3,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMOQBVOQHORQPD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC=C1)NC(=O)CN2C3=C(C=C(C(=C3)C)C)N=C4CCCC4C2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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